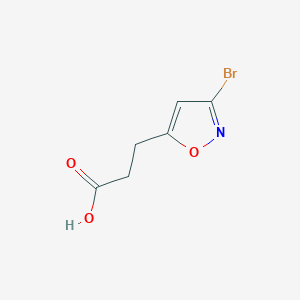

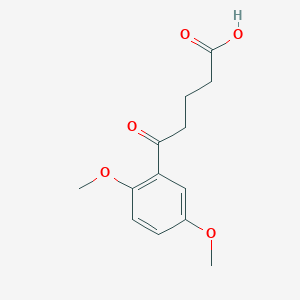

3-(3-溴异噁唑-5-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Synthesis and Structural Analysis

3-(3-Bromoisoxazol-5-yl)propanoic acid has found applications in the synthesis of complex chemical structures, contributing to advances in chemical synthesis techniques. For instance, the regiospecific syntheses of pyrazolyl propanoic acids demonstrate the nuanced challenges in identifying regioisomers through spectroscopic methods alone, emphasizing the need for unambiguous structural determination via single-crystal X-ray analysis. This research illustrates the compound's utility in forming extensive hydrogen bonding networks in crystalline structures, showcasing its role in developing novel chemical entities with unique properties (Kumarasinghe, Hruby, & Nichol, 2009).

Methodological Improvements in Synthesis

Further research into the synthesis of related propanoic acid derivatives, like the improved synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, highlights the development of more practical and convenient processes. These methodological advancements offer milder reaction conditions, simpler operations, and higher yields, thereby enhancing the efficiency and applicability of chemical synthesis in pharmaceutical and material sciences (Deng Yong, 2010).

Novel Synthesis Pathways

The compound's structural motifs also serve as precursors in the novel synthesis of benzimidazole-fused 1,4-diazepine-5-ones, showcasing the versatility of 3-(3-Bromoisoxazol-5-yl)propanoic acid derivatives in constructing complex heterocyclic systems. This research opens up new avenues for the synthesis of compounds with potential biological activity, leveraging the unique reactivity of these systems for diverse applications in medicinal chemistry and drug design (Ghandi, Zarezadeh, & Taheri, 2011).

Corrosion Inhibition Studies

In another application, derivatives of propanone and propanoic acid have been explored as inhibitors of mild steel corrosion in hydrochloric acid, demonstrating the practical application of these compounds in materials science. The study reveals their efficacy in reducing corrosion rates, highlighting the potential of 3-(3-Bromoisoxazol-5-yl)propanoic acid derivatives in developing new materials with enhanced durability and performance in corrosive environments (Olasunkanmi & Ebenso, 2019).

属性

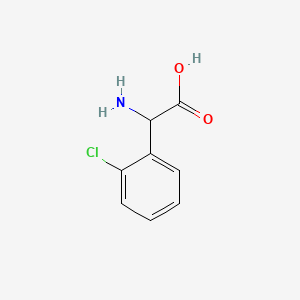

IUPAC Name |

3-(3-bromo-1,2-oxazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c7-5-3-4(11-8-5)1-2-6(9)10/h3H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFSCLOKBUSHSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1Br)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00316496 |

Source

|

| Record name | 5-Isoxazolepropanoicacid, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromoisoxazol-5-yl)propanoic acid | |

CAS RN |

6567-34-6 |

Source

|

| Record name | 6567-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Isoxazolepropanoicacid, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00316496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B1296325.png)